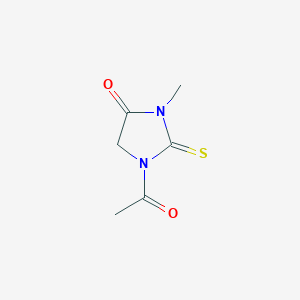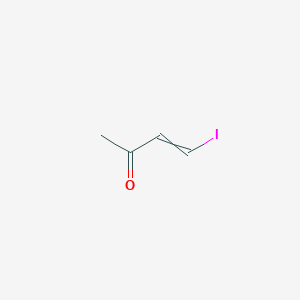
4-Iodobut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodobut-3-en-2-one is an organic compound with the molecular formula C4H5IO It is a halogenated ketone, characterized by the presence of an iodine atom attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodobut-3-en-2-one can be synthesized through several methods. One common approach involves the iodination of butenone derivatives. For instance, the iodination of 3-buten-2-one using iodine and a suitable oxidizing agent can yield this compound . Another method involves the use of electrophilic iodination, where elemental iodine or iodides are used in combination with oxidants to introduce the iodine atom into the organic molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions. The process may utilize continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodobut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted butenone derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Substituted butenones.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
4-Iodobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-iodobut-3-en-2-one involves its reactivity as an electrophile. The iodine atom, being highly electronegative, makes the carbon adjacent to it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate to form more complex structures.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodobut-3-en-2-one
- 4-Chlorobut-3-en-2-one
- 4-Bromobut-3-en-2-one
Uniqueness
4-Iodobut-3-en-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The larger atomic radius and higher electronegativity of iodine make it a more reactive electrophile, allowing for a broader range of chemical transformations.
Properties
CAS No. |
63242-85-3 |
|---|---|
Molecular Formula |
C4H5IO |
Molecular Weight |
195.99 g/mol |
IUPAC Name |
4-iodobut-3-en-2-one |
InChI |
InChI=1S/C4H5IO/c1-4(6)2-3-5/h2-3H,1H3 |
InChI Key |
VZMWCHSYSTYOGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)
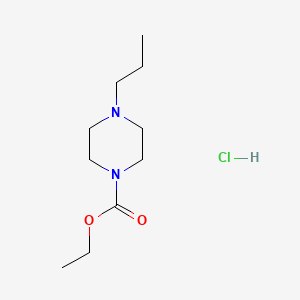

silane](/img/structure/B14506638.png)
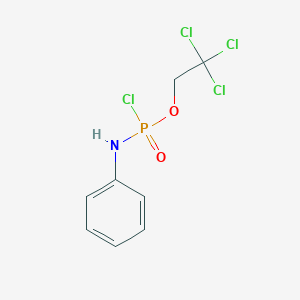

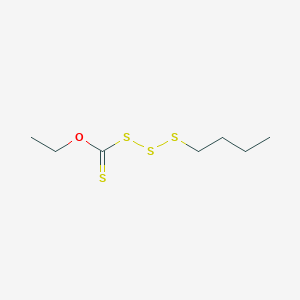

![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)

